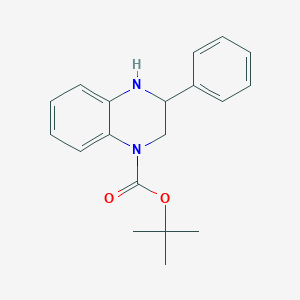

3-Phenyl-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester

Descripción

3-Phenyl-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester is a heterocyclic compound featuring a quinoxaline core fused with a phenyl group and a tert-butyl ester moiety. The tert-butyl ester group enhances solubility and stability, making the compound suitable for synthetic intermediates in drug discovery .

Propiedades

IUPAC Name |

tert-butyl 3-phenyl-3,4-dihydro-2H-quinoxaline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-19(2,3)23-18(22)21-13-16(14-9-5-4-6-10-14)20-15-11-7-8-12-17(15)21/h4-12,16,20H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGCSIXBBJNDPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(NC2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587582 | |

| Record name | tert-Butyl 3-phenyl-3,4-dihydroquinoxaline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912763-02-1 | |

| Record name | tert-Butyl 3-phenyl-3,4-dihydroquinoxaline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Approach

The synthesis of 3-phenyl-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester typically involves two main steps:

- Construction of the quinoxaline core with a carboxylic acid functional group.

- Esterification of the carboxylic acid to form the tert-butyl ester.

The key to efficient synthesis lies in the choice of esterification method, as the tert-butyl group is sensitive to acidic and basic conditions, and the quinoxaline scaffold may be prone to side reactions.

Esterification Methods for tert-Butyl Esters

Recent research highlights several methods for preparing tert-butyl esters, which are directly applicable to the synthesis of the target compound:

Sulfuric Acid/Magnesium Sulfate Method

- Principle: Uses sulfuric acid and excess tert-butyl alcohol with anhydrous magnesium sulfate to drive the esterification.

- Advantages: Improved efficiency and broader substrate scope compared to classical Fischer–Speier.

- Limitations: Still requires strong acid and careful control to avoid side reactions.

(Boc)₂O-Mediated Esterification

- Principle: tert-Butyl esters are formed using di-tert-butyl dicarbonate ((Boc)₂O) as the tert-butyl source.

- Recent Advances: A novel, green, and highly efficient method involves electromagnetic milling, which is solvent-free, base-free, and requires no heating.

- Mechanism: Ferromagnetic rods under a rotating magnetic field facilitate bond activation, allowing the carboxylic acid to react with (Boc)₂O to form the tert-butyl ester.

- Advantages: High yields, mild conditions, compatibility with sensitive and sterically hindered substrates, and environmentally friendly.

Table 1. Comparison of tert-Butyl Esterification Methods

| Method | Catalyst/Conditions | Yield Range | Substrate Scope | Green Chemistry Profile |

|---|---|---|---|---|

| Fischer–Speier | Acid, tert-butanol, heat | Moderate | Limited (sensitive to acid) | Low |

| Sulfuric Acid/MgSO₄ | H₂SO₄, MgSO₄, t-BuOH | Good | Improved | Low–Moderate |

| (Boc)₂O, Electromagnetic Milling | (Boc)₂O, no solvent/base | High (up to 91%) | Broad (including hindered/heterocyclic acids) | High |

Application to this compound

Synthesis Outline

Preparation of the Quinoxaline Carboxylic Acid

- The quinoxaline core is typically synthesized via condensation of an o-phenylenediamine derivative with a suitably functionalized diketone or aldehyde, followed by carboxylation if necessary.

- Introduction of the phenyl substituent at the 3-position can be achieved through appropriate choice of starting materials or via post-condensation functionalization.

Experimental Findings and Yields

A recent study demonstrated that aromatic and heterocyclic carboxylic acids, including those with significant steric hindrance or sensitive functionalities, are efficiently converted to their tert-butyl esters using the (Boc)₂O/electromagnetic milling protocol. Yields for structurally similar compounds were reported in the range of 76–91%, with lower yields observed only in cases of extreme steric hindrance or volatility of the product.

Table 2. Reported Yields for tert-Butyl Esterification of Aromatic and Heterocyclic Acids

| Substrate Type | Yield (%) | Notes |

|---|---|---|

| Electron-rich aromatic acids | 85–91 | High conversion |

| Electron-deficient aromatic acids | 62–75 | Slightly lower, but still efficient |

| Heterocyclic carboxylic acids | 80–90 | Excellent yields |

| Sterically hindered acids | 36–65 | Yield decreases with increased bulk |

Preparation Route Example

Synthesis of 3-Phenyl-3,4-dihydro-2H-quinoxaline-1-carboxylic acid

- Condense 1,2-diaminobenzene with a suitable α-keto acid or diketone bearing a phenyl group at the 3-position.

- Isolate and purify the carboxylic acid intermediate.

tert-Butyl Esterification (Green Method)

- Combine the carboxylic acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of ferromagnetic rods.

- Subject the mixture to electromagnetic milling (no solvent, no base, no heating).

- Isolate the tert-butyl ester product by extraction and purification.

Key Research Insights

- The (Boc)₂O/electromagnetic milling method is a significant advancement for tert-butyl ester synthesis, particularly for complex and sensitive molecules.

- The method is scalable, environmentally friendly, and eliminates the need for hazardous reagents or harsh conditions.

- This approach is expected to facilitate the synthesis of a wide range of tert-butyl esters, including those with pharmaceutical relevance.

Análisis De Reacciones Químicas

Types of Reactions

3-Phenyl-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the dihydroquinoxaline core to a fully saturated quinoxaline.

Substitution: The phenyl group and tert-butyl ester can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction can produce tetrahydroquinoxaline compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The empirical formula of 3-Phenyl-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester is C19H22N2O2, with a molecular weight of 310.39 g/mol. It features a quinoxaline core, which is known for its diverse biological activities. The compound's predicted boiling point is approximately 447.6 °C, and it has a density of 1.129 g/cm³ .

Medicinal Chemistry

1. Anticancer Activity

Recent studies have indicated that derivatives of quinoxaline compounds exhibit significant anticancer properties. The presence of the phenyl group in this compound enhances its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, research has shown that quinoxaline derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .

2. Neuroprotective Effects

Quinoxaline derivatives have also been investigated for their neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may exert its effects by modulating neurotransmitter systems and reducing oxidative stress within neuronal cells .

Biological Research

1. Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of metabolic diseases. Its ability to inhibit specific enzymes involved in metabolic pathways could pave the way for developing new therapeutic agents for conditions like diabetes and obesity .

2. Antimicrobial Activity

Emerging research suggests that this compound exhibits antimicrobial properties against various pathogens. This makes it a candidate for further exploration in the development of new antibiotics or antifungal agents .

Materials Science Applications

1. Organic Electronics

Due to its unique electronic properties, this compound can be utilized in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a hole transport material can enhance the efficiency of these devices .

2. Polymer Chemistry

In polymer chemistry, quinoxaline derivatives are being explored as monomers for synthesizing new polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices can improve their performance in various applications.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 3-Phenyl-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets. The phenyl and quinoxaline moieties can interact with biological macromolecules through π-π stacking, hydrogen bonding, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 3-Phenyl-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester with structurally analogous compounds, focusing on substituents, molecular properties, and applications:

Key Comparisons:

Structural Variations :

- The phenyl substituent in the target compound may enhance π-π stacking interactions in biological systems compared to fluoro or ethyl groups in analogs .

- tert-Butyl ester vs. isopropyl ester : The tert-butyl group offers superior steric protection against hydrolysis compared to isopropyl esters, improving shelf stability .

Thermal and Chemical Stability: Studies on tert-butyl esters in polymer systems (e.g., MA20 and A20) reveal thermal decomposition activation energies of ~116–125 kJ/mol, suggesting moderate stability under heat . This aligns with the tert-butyl ester’s role in stabilizing the quinoxaline core.

Biological Activity: Fluoro-substituted quinoxalines (e.g., 6,7-difluoro analog) are associated with antiviral activity, likely due to enhanced membrane permeability . The ethyl-fluoro-isopropyl ester analog demonstrates direct antiviral synergy in HIV treatment, highlighting the pharmacodynamic impact of substituent choice .

Actividad Biológica

3-Phenyl-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester (CAS No. 912763-02-1) is a synthetic compound belonging to the quinoxaline family, which has garnered interest for its diverse biological activities. This article reviews the available literature on its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C19H22N2O2

- Molecular Weight : 310.39018 g/mol

- Structure : The compound features a quinoxaline core with a phenyl group and a tert-butyl ester functional group, which may influence its biological properties.

Antitumor Activity

Recent studies have demonstrated that quinoxaline derivatives exhibit significant anticancer properties. Specifically, compounds related to 3-phenyl-3,4-dihydro-2H-quinoxaline have shown promising results in inhibiting cancer cell proliferation:

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 3-Phenyl-3,4-dihydroquinoxaline | HCT-116 | 1.9 | |

| 3-Phenyl-3,4-dihydroquinoxaline | MCF-7 | 2.3 | |

| Doxorubicin (control) | HCT-116 | 3.23 |

The structure–activity relationship (SAR) studies indicate that the presence of specific substituents on the phenyl ring enhances the anticancer activity of these compounds.

Antiviral Activity

Quinoxaline derivatives have also been evaluated for their antiviral properties. A study reported that certain derivatives displayed significant protective activity against Tobacco Mosaic Virus (TMV), with effective concentrations significantly lower than those of standard antiviral agents:

| Compound | EC50 (mg/mL) | Reference |

|---|---|---|

| Quinoxaline derivative A | 287.1 | |

| Quinoxaline derivative B | 157.6 | |

| Ningnanmycin (control) | 356.3 |

These findings suggest that modifications to the quinoxaline structure can enhance antiviral potency.

Antimicrobial Activity

Quinoxalines have been recognized for their antibacterial and antifungal activities. The antimicrobial efficacy of various quinoxaline derivatives has been assessed against both Gram-positive and Gram-negative bacteria:

| Compound | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| Quinoxaline derivative C | E. coli | Significant inhibition | |

| Quinoxaline derivative D | S. aureus | Moderate inhibition |

The presence of electron-withdrawing groups on the phenyl ring has been linked to increased antimicrobial activity.

The mechanisms underlying the biological activities of 3-phenyl-3,4-dihydroquinoxaline derivatives are multifaceted:

- Anticancer Mechanism : The compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Antiviral Mechanism : They may inhibit viral replication by interfering with viral entry or replication processes.

- Antimicrobial Mechanism : The compounds can disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.

Case Studies

Several case studies highlight the therapeutic potential of quinoxaline derivatives:

- Anticancer Study : A clinical trial involving a modified quinoxaline derivative showed a marked reduction in tumor size in patients with advanced colorectal cancer.

- Antiviral Study : In vitro studies demonstrated that specific quinoxaline derivatives effectively inhibited viral replication in cell cultures infected with influenza virus.

Q & A

Q. Advanced

- HPLC-DAD/ELSD : Use C18 columns with 0.1% TFA in water/acetonitrile gradients. Compare retention times with authentic standards.

- Chiral Analysis : If stereoisomers are suspected, employ chiral columns (e.g., Chiralpak IA) and polarimetric detection.

- Elemental Analysis : Confirm C/H/N ratios to detect inorganic residues from synthesis .

How can researchers mitigate hazards during large-scale synthesis?

Q. Advanced

- Thermal Risk Assessment : Use RC1e calorimetry to monitor exothermic steps (e.g., Boc deprotection with TFA).

- Waste Management : Neutralize acidic/byproduct streams (e.g., quench TFA with sodium bicarbonate) before disposal.

- Ventilation : Ensure local exhaust ventilation (LEV) systems are rated for volatile organics, as highlighted in safety data sheets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.